molecular formula C14H20N2O B029960 4-Hydroxy-N-methyl-N-isopropyltryptamine CAS No. 77872-43-6

4-Hydroxy-N-methyl-N-isopropyltryptamine

Cat. No. B029960
CAS RN: 77872-43-6
M. Wt: 232.32 g/mol
InChI Key: RXKGHZCQFXXWFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxy-N-methyl-N-isopropyltryptamine and its analogs with various aromatic oxygen substituents has been a subject of study. These compounds have been prepared and characterized, showing a substantial increase in potency and oral activity in some instances compared to symmetrical dimethyl homologues. The preparation and characterization of these compounds offer insights into the synthesis techniques and chemical variations possible with this molecule (Repke, Grotjahn, & Shulgin, 1985).

Molecular Structure Analysis

Analytical techniques such as liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) have been employed to study the molecular structure of this compound and its metabolites. This analysis helps in understanding the compound's metabolism and identifying optimal metabolite markers for clinical and forensic toxicology (Carlier et al., 2022).

Chemical Reactions and Properties

The chemical reactions and properties of this compound have been explored through the study of its metabolic fate and the identification of its phase I and II metabolites. This includes N-oxidation, N-demethylation at the alkylamine chain, and O-glucuronidation and sulfation at the hydroxylindole core, revealing the compound's complex interaction with biological systems (Carlier et al., 2022).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in research settings. However, detailed studies specifically addressing these properties are less common in the literature reviewed.

Chemical Properties Analysis

The chemical properties, including the compound's reactivity with other chemicals, stability under various conditions, and degradation pathways, are essential for understanding its behavior in biological systems and potential therapeutic applications. The identification of metabolites and the study of the compound's interaction with human hepatocytes provide insight into its chemical behavior in vivo (Carlier et al., 2022).

Scientific Research Applications

Metabolic Studies and Biomarkers

  • Metabolism Analysis : Research has investigated the metabolism of 4-Hydroxy-N-methyl-N-isopropyltryptamine and its analogues, identifying various metabolites. Studies have focused on understanding the metabolic pathways using human liver microsomes and animal models. These findings are crucial for the development of detection methods for consumption and potential intoxication cases (Grafinger et al., 2018), (Carlier et al., 2022), (Fabregat-Safont et al., 2017).

  • Biomarker Identification : Identifying specific metabolites as biomarkers for the consumption of this compound and its derivatives has been a key focus. These biomarkers aid in the detection of substance use in clinical and forensic toxicology (Laban et al., 2023), (Kamata et al., 2006).

Chemical Synthesis and Characterization

  • Synthesis and Structure Elucidation : The chemical synthesis and structural elucidation of this compound have been achieved. This research is vital for the development of analytical methods to study and understand the compound and its derivatives (Laban et al., 2023).

Analytical Methods Development

  • Analytical Techniques : Development of analytical methods for detecting and quantifying this compound and its metabolites in biological samples is a significant area of research. These methods are crucial for forensic analysis and understanding the pharmacokinetics of the compound (Brandt et al., 2017), (Jin et al., 2011).

Pharmacological and Toxicological Research

  • Pharmacology and Toxicology : Studies have explored the pharmacological effects of this compound and related tryptamines. This research is key to understanding the potential therapeutic and toxicological properties of these compounds (Gatch et al., 2020), (Mithoefer et al., 2016).

properties

IUPAC Name

3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKGHZCQFXXWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228492
Record name 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77872-43-6
Record name 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77872-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-N-methyl-N-isopropyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-N-METHYL-N-ISOPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GAJ9OJ8YZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxy-N-methyl-N-isopropyltryptamine
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Q & A

Q1: What is known about the structure-activity relationship (SAR) of N-methyl-N-isopropyltryptamines (MiPTs), particularly focusing on 4-HO-MiPT?

A1: Research indicates that variations in the aromatic oxygen substituents of MiPTs can significantly impact their hallucinogenic activity. [, ] For instance, 4-HO-MiPT, with a hydroxyl group at the 4-position, demonstrated a "classic hallucinogenic profile" in human subjects. [] This is in contrast to its 5-methoxy congener, 5-MeO-MiPT, which primarily induced heightened conceptual stimulation without prominent visual effects. [] This suggests that the position of the oxygen substituent on the aromatic ring plays a crucial role in determining the qualitative nature of the psychedelic experience.

Q2: Are there any insights into the structural characteristics of 4-HO-MiPT?

A2: Yes, the crystal structure of 4-HO-MiPT fumarate salt has been determined. [] The analysis revealed a two-dimensional network of ions stabilized by N—H⋯O and O—H⋯O hydrogen bonds. [] This structural information can be valuable for understanding its interactions with biological targets and for developing computational models.

Q3: What are the implications of unsymmetrical nitrogen substitution in MiPTs like 4-HO-MiPT?

A3: Studies have shown that compared to their symmetrical dimethyl counterparts, MiPTs, including 4-HO-MiPT, exhibit increased potency and oral activity due to the unsymmetrical nitrogen substitution. [, ] This difference in pharmacological profile highlights the significance of this structural feature.

Q4: What analytical techniques have been used to characterize 4-HO-MiPT?

A4: While specific analytical techniques for 4-HO-MiPT were not detailed in the provided abstracts, related research on similar compounds often utilizes gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for identification and quantification. [] These techniques are commonly employed in analytical chemistry to separate, identify, and quantify different components within a sample.

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